

# An In-depth Technical Guide to the Spectroscopic Data of 3-Bromobenzophenone

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## Compound of Interest

Compound Name: **3-Bromobenzophenone**

Cat. No.: **B087063**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromobenzophenone**, a key intermediate in various synthetic pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields. This guide includes quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromobenzophenone** ( $C_{13}H_9BrO$ , Molecular Weight: 261.11 g/mol ).[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3060 - 3080	Aromatic C-H Stretch
1660 - 1680	C=O Stretch (Ketone)
1580 - 1600	C=C Stretch (Aromatic)
1440 - 1460	C=C Stretch (Aromatic)
1280 - 1300	C-C-C Bend (Aromatic)
1070 - 1100	C-Br Stretch
680 - 780	Aromatic C-H Bending

Note: The specific peak values can vary slightly based on the experimental conditions and the physical state of the sample.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.30 - 7.80	m	-	Aromatic Protons

Note: The aromatic region will show a complex multiplet due to the coupling of the nine aromatic protons. A higher resolution instrument would be required for a more detailed assignment of individual protons.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
195.0 - 197.0	C=O (Ketone)
138.0 - 140.0	Quaternary Aromatic Carbon
130.0 - 135.0	Aromatic CH
128.0 - 130.0	Aromatic CH
122.0 - 124.0	C-Br (Aromatic)

Note: The solvent peak for  $\text{CDCl}_3$  typically appears at approximately 77.2 ppm.<sup>[3]</sup> The specific chemical shifts can be influenced by concentration and temperature.

## Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
259/261	~50/~50	$[\text{M}]^+$ (Molecular Ion, due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes)
183/185	High	$[\text{M} - \text{C}_6\text{H}_5]^+$ (Loss of phenyl group)
155/157	Moderate	$[\text{M} - \text{C}_6\text{H}_5\text{CO}]^+$ (Loss of benzoyl group)
105	High	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Note: The presence of bromine results in a characteristic  $\text{M}/\text{M}+2$  isotopic pattern with an approximate 1:1 ratio.<sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Transmission

## Protocol:

- Sample Preparation: A small amount of **3-Bromobenzophenone** (approximately 1-2 mg) is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.
- Pellet Formation: The ground powder is transferred to a pellet press die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:  $^1\text{H}$  and  $^{13}\text{C}$  NMR in Deuterated Chloroform ( $\text{CDCl}_3$ )

## Protocol:

- Sample Preparation: Approximately 10-20 mg of **3-Bromobenzophenone** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm). The sample is gently agitated to ensure complete dissolution.
- NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe.
  - $^1\text{H}$  NMR: The spectrum is acquired using a single-pulse experiment. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay that allows for the relaxation of quaternary carbons.

## Mass Spectrometry

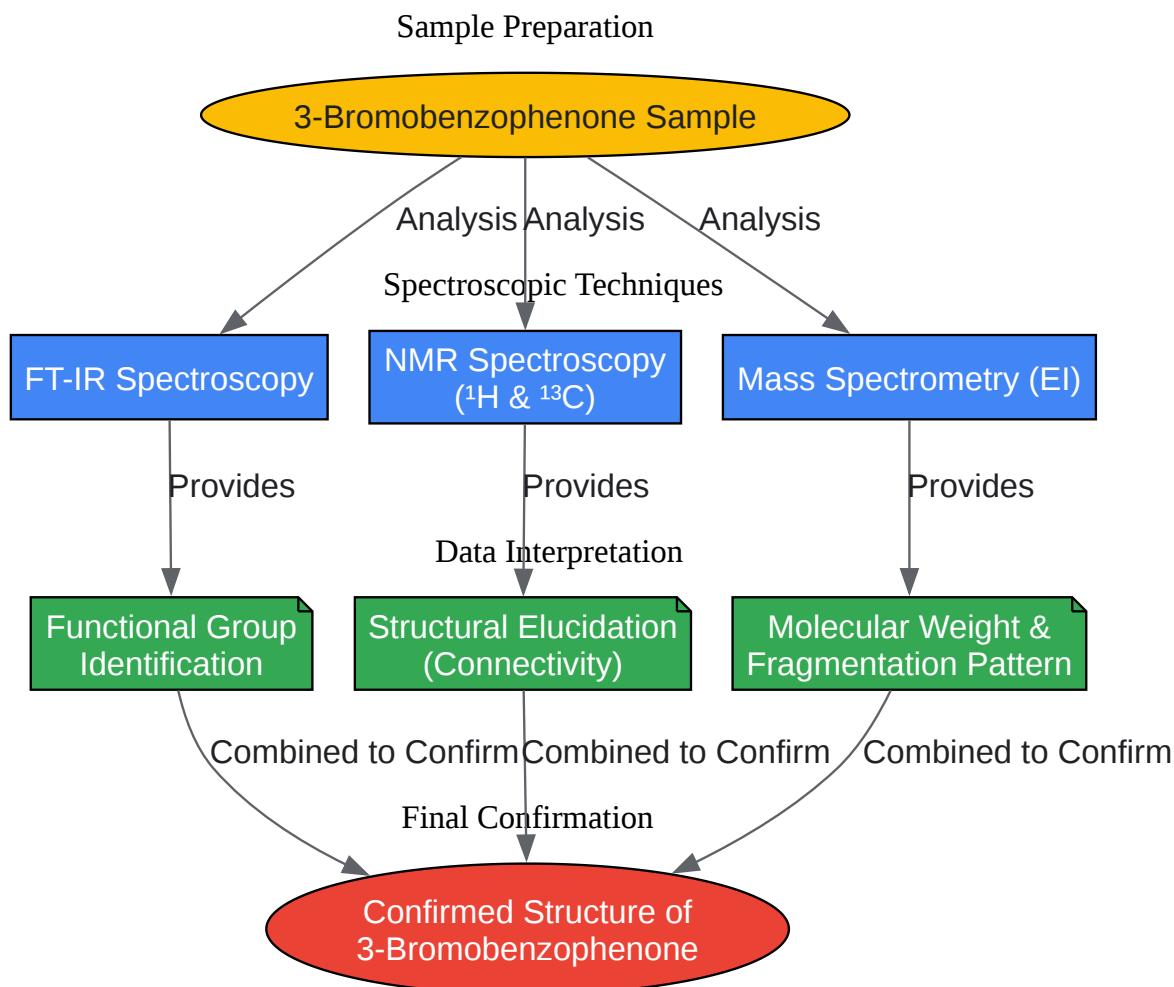
Method: Electron Ionization (EI) Mass Spectrometry

Protocol:

- Sample Introduction: A small amount of **3-Bromobenzophenone** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation: The molecular ions, having excess energy, undergo fragmentation to produce a series of smaller, characteristic fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its  $m/z$  value.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like **3-Bromobenzophenone**.



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Spectroscopic analysis workflow for **3-Bromobenzophenone**.

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## References

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